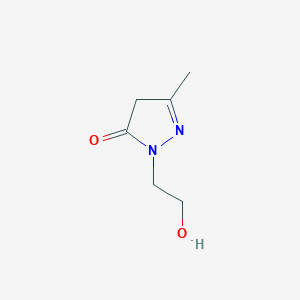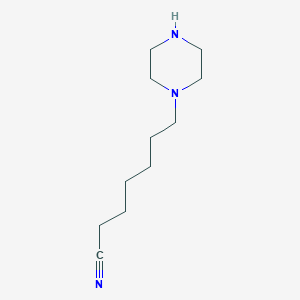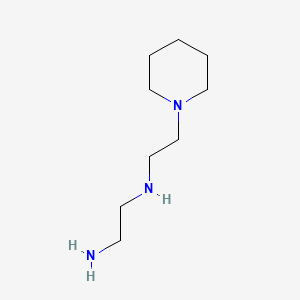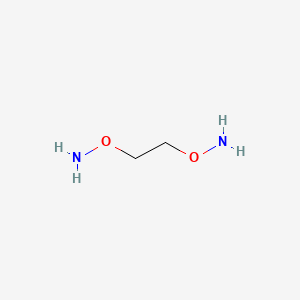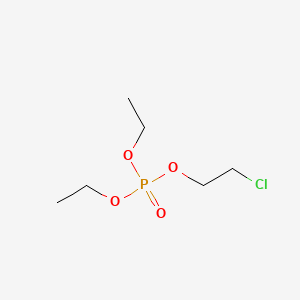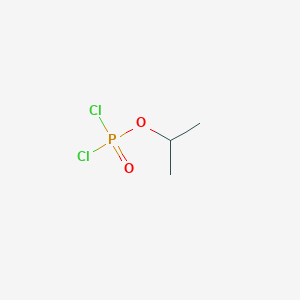
4,5-dimethylphthalic Acid
Vue d'ensemble
Description
4,5-Dimethylphthalic Acid is a chemical compound with the molecular formula C10H10O4 . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of 4,5-dimethylphthalic Acid consists of 10 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The molar mass of the compound is 194.18 .Applications De Recherche Scientifique
Green Chemistry Education
- Experiment for Organic Chemistry Students : A laboratory exercise for undergraduate organic chemistry students involves studying the bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid, resulting in 4,5-dimethylphthalic acid. This reaction, using NaBr/H2O2 in an acidic medium, serves as an example of green chemistry in education (Chandrasekhar & Dragojlovic, 2010).
Fluorescence Quenching Studies
- Intramolecular Fluorescence Quenching : Research on 4,5-dimethylphthalic acid derivatives reveals their application in studying photoinduced electron transfer processes, highlighting their potential as fluorescence quenchers (Griesbeck & Schieffer, 2003).
Molecular Biology and Protein Interactions
- Studying Protein-Protein Interactions : An amino acid analogue based on 4,5-dimethylphthalic acid shows promise for investigating dynamic protein interactions. The solvatochromic properties of this derivative make it a useful tool in molecular biology (Loving & Imperiali, 2008).
Polymer Science and Photovoltaics
- Synthesis of Low-Band-Gap Polymers : Research involving derivatives of 4,5-dimethylphthalic acid has led to the development of poly(isothianaphthene) derivatives with potential applications in photovoltaics (Połeć et al., 2003).
Supramolecular Chemistry
- Hydrogen Bonded Supramolecular Architectures : Studies of hydrogen bonding with 4,5-dimethylphthalic acid derivatives have expanded understanding in the field of supramolecular chemistry, particularly in the formation of organic salts and crystal structures (Jin et al., 2010).
Environmental Chemistry
- Degradation of Environmental Pollutants : Research on the initial degradation of dimethylphthalate by esterases from Bacillus species indicates the potential use of 4,5-dimethylphthalic acid derivatives in bioremediation and environmental chemistry (Niazi, Prasad, & Karegoudar, 2001).
Crystallography and Solid State Chemistry
- Proton Migration Studies in Crystal Structures : The study of the crystal structure of a complex involving 4,5-dichlorophthalic acid, a derivative of 4,5-dimethylphthalic acid, contributes to the understanding of proton migration in solid-state chemistry (Parkin, Wozniak, & Wilson, 2007).
Electrochemistry and Water Treatment
- Electrocatalytic Water Treatment : A study on the indirect cathodic electrocatalytic degradation of dimethylphthalate using iron-substituted heteropolytungstate anion and H2O2 in a neutral aqueous medium showcases an application in water treatment and electrochemistry (Wang, Hua, Li, Tong, & Li, 2008).
Coordination Chemistry and Luminescence
- Luminescent Lanthanide–Organic Frameworks : Research involving luminescent metal–organic frameworks using 4,5-dimethylphthalic acid derivatives demonstrates applications in coordination chemistry and materials science, particularly in sensing and luminescence studies (Qin et al., 2019).
Propriétés
IUPAC Name |
4,5-dimethylphthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRBCSVUAPCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448033 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5680-10-4 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



